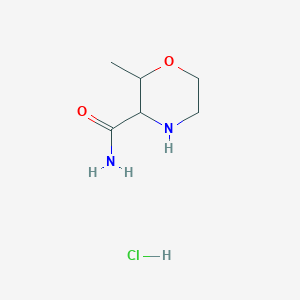
2-Methylmorpholine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-3-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . One common method involves the activation of carboxylic acid using reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylmorpholine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Methylmorpholine-3-carboxamide hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methylmorpholine-3-carboxamide hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds with these targets, potentially inhibiting their activity and affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methylmorpholine-3-carboxamide hydrochloride include:
- N-Methylmorpholine-3-carboxamide hydrochloride
- 2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to form hydrogen bonds and interact with various biological molecules. This property makes it valuable in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H13ClN2O2 |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
2-methylmorpholine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-4-5(6(7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H |
Clé InChI |
HOCDMTIGVSEGKN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NCCO1)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



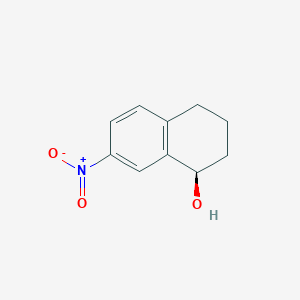
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
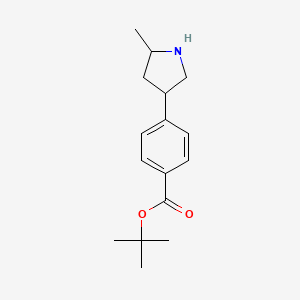
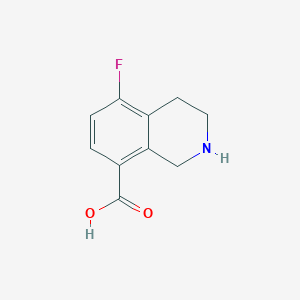
![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)
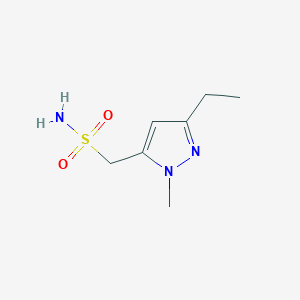
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)
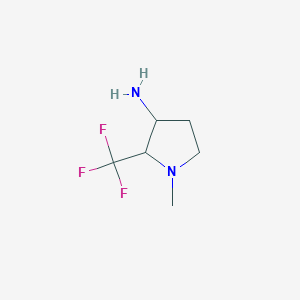

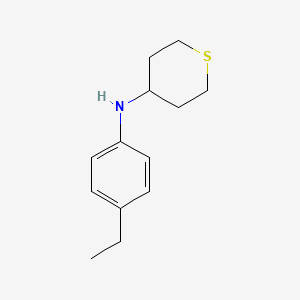
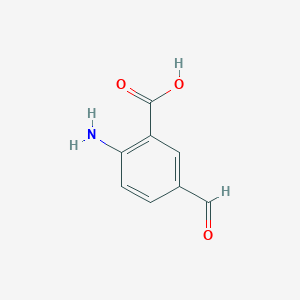
![Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate](/img/structure/B13238541.png)
